molecular formula C21H22N2O3 B2741301 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide CAS No. 955644-43-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

Cat. No. B2741301
CAS RN: 955644-43-6
M. Wt: 350.418
InChI Key: WFSVZXOZHYPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

  • Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinoline (THIQ) derivatives have been extensively studied for their therapeutic potentials, with significant successes in drug discovery, especially in cancer and central nervous system (CNS) disorders. THIQ compounds, including N-substituted benzamides and acetamides, have shown promise as anticancer agents, neuroprotective agents, and treatments for various infectious diseases like malaria and tuberculosis. These compounds' unique mechanisms of action offer potential for developing novel drug classes for multiple therapeutic applications (Singh & Shah, 2017).

  • Isoquinoline Derivatives in Modern Therapeutics : Isoquinoline derivatives exhibit a wide range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Their chemical structure allows for significant synthetic modification, enabling the development of potent target-based drugs for treating life-threatening diseases. This underscores the versatility and pharmacological importance of isoquinoline derivatives in modern therapeutics (Danao et al., 2021).

  • Control of Regiochemistry in Radical Cyclizations : Radical cyclization techniques have been used for synthesizing physiologically active compounds, including isoquinoline derivatives. The control over regiochemistry in radical cyclizations is crucial for synthesizing tetrahydroisoquinoline derivatives with desired pharmacological properties. These methods have potential applications in developing therapeutically important materials, indicating the importance of synthetic strategies in enhancing the efficacy of isoquinoline-based drugs (Ishibashi & Tamura, 2004).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-19-4-2-3-16(12-19)20(24)22-18-8-7-14-9-10-23(13-17(14)11-18)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSVZXOZHYPGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

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